3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the bromination of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the bromination reaction is carried out in a reactor with precise control over temperature and reagent addition. This ensures high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Oxidation Reactions: Formation of oxides or higher oxidation state compounds.
Reduction Reactions: Formation of hydrogenated derivatives.
Scientific Research Applications
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom plays a crucial role in the binding affinity and specificity of the compound towards its target. The exact pathways and molecular targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and binding properties.
3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid: Contains an iodine atom, which can affect the compound’s reactivity and interaction with molecular targets.
Uniqueness
The presence of the bromine atom in 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H9BrN2O2 |
---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13) |
InChI Key |
FZMHHELEXKSIKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.